molecular formula C13H16N2O3 B1303715 1-(3-Nitro-4-piperidinophenyl)-1-ethanone CAS No. 30877-80-6

1-(3-Nitro-4-piperidinophenyl)-1-ethanone

Cat. No. B1303715
CAS RN: 30877-80-6
M. Wt: 248.28 g/mol
InChI Key: JPQPPQDNFZASSM-UHFFFAOYSA-N
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Description

The compound "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" is a chemical entity that appears to be related to various nitrophenyl compounds and piperidine derivatives. These types of compounds have been studied for their charge density, conformational behavior, reactivity with bases, and structural characteristics in the context of drug synthesis and other applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of derivatives of piperidinones, as seen in the study of N-nitroso and N-formyl derivatives of a piperidin-4-one compound . The synthesis process is likely to involve specific stereochemical considerations, as the orientation of substituents can significantly affect the properties of the final product. Additionally, side products can occur during synthesis, as reported in the structural characterization of a side product in benzothiazinone synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" has been analyzed using X-ray diffraction and neutron diffraction data . These studies provide insights into the intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule. The charge density analysis reveals fine details of the molecular structure, which are crucial for understanding the compound's behavior.

Chemical Reactions Analysis

The reactivity of nitrophenyl compounds with bases has been investigated, with kinetics and isotope effects being reported for reactions involving piperidine bases . The reaction mechanisms are complex and can involve multiple steps, including pre-equilibrium and fast addition-elimination steps. Understanding these reactions is essential for predicting the behavior of "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical studies . For instance, the formation of hydrogen-bonded complexes and the analysis of vibrational spectra provide information on the stability and charge delocalization within the molecule. These properties are influenced by the molecular structure and the specific substituents present in the compound.

Scientific Research Applications

Phase Equilibrium Research

1-(3-Nitrophenyl)ethanone, a compound structurally related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, has been studied for its solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in methanol or n-propanol. Their research provided valuable insights into the ternary phase diagrams, crucial for separating mixtures of similar compounds (Li et al., 2019).

Antimicrobial Activity

The antimicrobial properties of derivatives of 1-(3-nitrophenyl)ethanone, a compound similar to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, were explored by Bhasker et al. (2018). They synthesized novel urea derivatives and assessed their inhibitory effects on bacterial growth (Bhasker et al., 2018).

Computational Assessment of Biochemical Properties

Onawole et al. (2017) conducted a comprehensive computational study on 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, a compound related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone. This study included vibrational assignments and an evaluation of its reactivity towards the human GABA receptor, providing insight into the potential pharmacological applications of such compounds (Onawole et al., 2017).

Wound-Healing Potential

Research by Vinaya et al. (2009) on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone, a structurally similar compound, evaluated its wound-healing activity in vivo. The study provided evidence for significant wound healing and faster epithelialization in treated groups, highlighting the potential therapeutic applications of these derivatives in wound management (Vinaya et al., 2009).

properties

IUPAC Name

1-(3-nitro-4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)11-5-6-12(13(9-11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQPPQDNFZASSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377348
Record name 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitro-4-piperidinophenyl)-1-ethanone

CAS RN

30877-80-6
Record name 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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